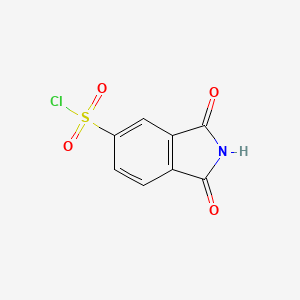

1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride

Description

Properties

IUPAC Name |

1,3-dioxoisoindole-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO4S/c9-15(13,14)4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEUJJPJLQOTBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207844-54-0 | |

| Record name | 1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of phthalic anhydride with sulfonyl chloride in the presence of a catalyst . The reaction is typically carried out under reflux conditions with an appropriate solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) . The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of 1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride often involves large-scale batch reactions. The use of continuous flow reactors has also been explored to improve yield and efficiency . The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thioesters, respectively.

| Reaction Type | Reactants/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sulfonamide Formation | Primary/Secondary amines, NEt₃, DCM, 0–25°C | Isoindole-5-sulfonamide derivatives | 70–92% | |

| Sulfonate Ester Synthesis | Alcohols, pyridine, RT | Alkyl/aryl sulfonate esters | 65–85% | |

| Thioester Formation | Thiols, DMAP, DMF, 50°C | Thioester-linked isoindole derivatives | 60–78% |

Example Reaction Pathway :

Cross-Coupling Reactions

The sulfonyl chloride participates in palladium-catalyzed cross-couplings, enabling C–S bond formation in complex scaffolds.

Key Insight : Cross-couplings expand the compound’s utility in synthesizing biologically active molecules, such as kinase inhibitors .

Hydrolysis and Solvolysis

Controlled hydrolysis yields sulfonic acids or sulfonate salts, critical for water-soluble derivatives.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | H₂O, HCl (1M), reflux | Isoindole-5-sulfonic acid | 90% | |

| Basic Hydrolysis | NaOH (2M), H₂O/EtOH, RT | Sodium sulfonate salt | 95% |

Cycloaddition and Ring-Opening Reactions

The isoindole core participates in [4+2] cycloadditions with dienes under thermal conditions.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Diels-Alder | Xylene, 140°C, 12h | Tetrahydroisoquinoline sulfones | 40–60% |

Stability and Reactivity Considerations

Scientific Research Applications

Synthesis and Reactivity

1,3-Dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride is primarily used as a reagent in organic synthesis. It can participate in various chemical reactions due to the presence of both sulfonyl chloride and dioxo functional groups. These properties make it a versatile intermediate for synthesizing more complex molecules.

Key Reactions:

- Nucleophilic Substitution : The sulfonyl chloride group can undergo nucleophilic attack by amines or alcohols to form sulfonamides or esters.

- Cyclization Reactions : The dioxo structure allows for potential cyclization reactions leading to the formation of bicyclic compounds.

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceutical agents. Its structural features are conducive to interactions with biological targets.

Case Studies:

- Anticancer Agents : Research indicates that derivatives of isoindole compounds exhibit cytotoxic activity against cancer cell lines. The incorporation of the sulfonyl chloride moiety enhances the reactivity towards biological nucleophiles, potentially improving therapeutic efficacy.

- Antimicrobial Activity : Some studies have reported that compounds containing isoindole structures demonstrate antimicrobial properties, making them candidates for developing new antibiotics.

Industrial Applications

In addition to its use in pharmaceuticals, 1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride is also relevant in industrial applications:

- Dyes and Pigments : The compound can serve as an intermediate in synthesizing dyes due to its chromophoric properties.

- Polymer Chemistry : It may be utilized in creating polymeric materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or other derivatives, depending on the nucleophile used . The molecular targets and pathways involved are primarily related to its chemical reactivity rather than biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride to related sulfonyl chlorides and isoindole derivatives are analyzed below:

Structural Analogs with Substitutions on the Isoindole Core

- The acetyl group in CID 18376540 reduces the electron-withdrawing nature of the isoindole core, which may decrease electrophilicity at the sulfonyl chloride site . Reactivity: The parent compound’s dual ketone groups create a strong electron-deficient ring, enhancing the sulfonyl chloride’s electrophilicity. Substitutions like methyl or acetyl groups modulate this reactivity .

Heterocyclic Variants with Sulfonyl Chloride Groups

- Key Differences :

- Aromaticity vs. Saturation : The isoindole core is aromatic, enabling conjugation with the sulfonyl chloride group, while the 1,3-dioxane derivative lacks aromaticity, leading to distinct electronic profiles .

- Applications : The isoindole derivative is preferred in aromatic sulfonamide synthesis, whereas the dioxane variant may serve in aliphatic or carbohydrate chemistry .

Biological Activity

1,3-Dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride, with the chemical formula C8H4ClNO4S and CAS Number 207844-54-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.

The structural characteristics of 1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride are as follows:

| Property | Value |

|---|---|

| Molecular Formula | C8H4ClNO4S |

| Molecular Weight | 235.64 g/mol |

| IUPAC Name | 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride |

| Appearance | White to light yellow powder |

| Storage Condition | Room temperature |

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to isoindoles and their derivatives. The biological activity of 1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride may be attributed to its ability to inhibit specific cancer cell lines. For instance:

- Cell Lines Tested : Various derivatives have shown significant cytotoxicity against A431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte) cells.

- IC50 Values : While specific IC50 values for this compound are not readily available in the literature, related compounds have demonstrated IC50 values ranging from 1.61 µg/mL to 10 µg/mL against similar cell lines .

The proposed mechanisms by which isoindole derivatives exert their anticancer effects include:

- Inhibition of Cell Proliferation : Compounds disrupt metabolic pathways essential for cancer cell growth.

- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.

- Interaction with Proteins : Molecular dynamics simulations suggest that these compounds may interact with key proteins involved in cell survival and proliferation .

Study on Antitumor Activity

A study published in MDPI investigated various isoindole derivatives, including those structurally similar to 1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride. The findings indicated:

- Compound Efficacy : Several derivatives exhibited high selectivity towards cancer cells with minimal toxicity towards normal cells.

- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups significantly enhanced the anticancer activity .

Safety and Toxicity

The compound is classified under hazardous materials with the following safety information:

| Hazard Classification | Description |

|---|---|

| Signal Word | Danger |

| Hazard Statements | H314 - Causes severe skin burns and eye damage; H335 - May cause respiratory irritation |

| Precautionary Statements | P260 - Do not breathe dust/fume/gas/mist/vapors/spray; P280 - Wear protective gloves/protective clothing/eye protection/face protection |

Q & A

Q. What are the recommended methods for synthesizing 1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride in laboratory settings?

The compound is typically synthesized via sulfonation of isoindole derivatives followed by chlorination. Key steps include:

- Sulfonation : Reacting 1,3-dihydro-isoindole with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid side reactions.

- Chlorination : Treating the sulfonated intermediate with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the sulfonyl chloride.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to remove unreacted reagents .

Q. How can researchers effectively purify the compound to achieve high yields and purity?

Common purification strategies include:

- Recrystallization : Using dichloromethane/hexane mixtures to isolate crystalline forms.

- Chromatography : Normal-phase silica gel chromatography with a solvent gradient (e.g., 5–20% ethyl acetate in hexane).

- Vacuum Distillation : For large-scale preparations, though this requires careful temperature control to prevent decomposition .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity?

| Technique | Key Parameters | Expected Results |

|---|---|---|

| ¹H/¹³C NMR | DMSO-d₆ or CDCl₃ solvent | Peaks at δ 7.8–8.2 ppm (aromatic protons), δ 4.5–5.0 ppm (dihydroisoindole CH₂) . |

| FT-IR | KBr pellet, 4000–400 cm⁻¹ | Stretching bands for sulfonyl chloride (SO₂Cl) at 1370 cm⁻¹ and 1170 cm⁻¹ . |

| Mass Spectrometry | ESI or EI ionization | Molecular ion peak at m/z 243.6 (M⁺) and fragment ions at m/z 207 (M⁺–HCl) . |

Q. What safety protocols should be followed when handling the compound?

Q. How does its reactivity as an acylating agent influence organic synthesis applications?

The sulfonyl chloride group reacts with nucleophiles (amines, alcohols) via nucleophilic substitution, enabling:

- Sulfonamide Formation : Reaction with primary/secondary amines to create sulfonamide derivatives for drug discovery.

- Polymer Functionalization : Grafting onto polymeric backbones for catalytic or sensing applications.

Optimize reactions by maintaining anhydrous conditions and using bases (e.g., triethylamine) to neutralize HCl byproducts .

Advanced Research Questions

Q. How can factorial design of experiments (DoE) optimize reaction conditions for synthesizing derivatives?

A 2³ factorial design can evaluate three variables (temperature, molar ratio, solvent polarity) to maximize yield:

Q. What computational approaches predict its reactivity and stability in different solvents?

- Density Functional Theory (DFT) : Calculate solvation energies to rank solvent suitability (e.g., acetonitrile > THF > DCM for stabilizing transition states).

- Molecular Dynamics (MD) : Simulate hydrolysis rates in aqueous environments to assess storage stability.

These methods integrate with experimental data to refine reaction pathways and solvent selection .

Q. What mechanistic insights explain its nucleophilic substitution behavior?

The reaction proceeds via a two-step mechanism:

Nucleophilic Attack : Amine/alkoxide attacks the electrophilic sulfur atom, forming a tetrahedral intermediate.

Cl⁻ Elimination : Collapse of the intermediate releases HCl, yielding the sulfonamide/sulfonate ester.

Kinetic studies (e.g., Hammett plots) reveal electron-withdrawing groups on the isoindole ring accelerate substitution rates .

Q. How should researchers address discrepancies in reported reactivity data?

Contradictions often arise from:

- Moisture Sensitivity : Trace water hydrolyzes the sulfonyl chloride, reducing effective concentration. Validate anhydrous conditions via Karl Fischer titration.

- Catalyst Effects : Residual metals (e.g., Fe³⁺) in solvents may catalyze side reactions. Use HPLC-grade solvents and chelating agents.

Systematic replication under controlled conditions (e.g., glovebox) isolates variables .

Q. What strategies enable controlled functionalization to create biological probes?

- Selective Derivatization : Use protecting groups (e.g., Boc for amines) to modify specific sites.

- Click Chemistry : Incorporate azide/alkyne handles via sulfonamide linkages for bioconjugation.

- Fluorescent Tagging : Attach dansyl chloride derivatives (see structurally related compounds in ) for imaging studies.

Validate probe activity via SPR (surface plasmon resonance) or fluorescence polarization assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.